Xenon difluoride

Catalog No.
S588406
CAS No.
13709-36-9
M.F
F2Xe
M. Wt
169.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xenon difluoride

CAS Number

13709-36-9

Product Name

Xenon difluoride

IUPAC Name

difluoroxenon

Molecular Formula

F2Xe

Molecular Weight

169.29 g/mol

InChI

InChI=1S/F2Xe/c1-3-2

InChI Key

IGELFKKMDLGCJO-UHFFFAOYSA-N

SMILES

F[Xe]F

Synonyms

xenon difluoride, xenon fluoride, xenon fluoride (XeF6), xenon hexafluoride, xenon trifluoride

Canonical SMILES

F[Xe]F

Fluorination Agent:

XeF2 acts as a mild and selective fluorinating agent, offering several advantages over other fluorinating reagents like elemental fluorine (F2). It selectively fluorinates specific functional groups in organic molecules while leaving others intact. This controlled reactivity makes XeF2 valuable in synthesizing various fluorinated compounds with specific properties, which are crucial in areas like:

  • Drug Discovery: Fluorination can significantly alter the properties of drugs, including their efficacy, metabolism, and binding affinity. XeF2 can be used to introduce fluorine atoms into potential drug molecules, leading to the development of new and improved medications [].
  • Materials Science: Fluorinated materials exhibit unique properties like improved thermal stability, electrical conductivity, and water repellency. XeF2 can be employed in the synthesis of such materials, paving the way for advancements in fields like electronics and engineering [].

Oxidizing Agent:

Beyond fluorination, XeF2 also functions as a mild oxidizing agent. This property allows it to:

  • Analyze Sulfur, Selenium, and Tellurium: XeF2 reacts with these elements, converting them into their respective fluorides. These reactions can be used to quantitatively determine the presence and concentration of sulfur, selenium, and tellurium in various materials [].
  • Detect Iodine: XeF2 reacts with iodine (I2) to form a bright yellow complex, allowing for its simple and efficient detection [].

Research on Xenon-Containing Compounds:

XeF2 serves as a precursor for the synthesis of other xenon-containing compounds, which are of scientific interest due to their unique properties. These compounds are being explored for their potential applications in:

  • Superconductivity: Certain xenon-containing compounds exhibit high-temperature superconductivity, a phenomenon with significant technological implications [].
  • Noble Gas Chemistry: Studying the reactivity and bonding behavior of xenon in compounds like XeF2 helps researchers gain a deeper understanding of the chemistry of noble gases [].

Xenon difluoride, with the chemical formula XeF₂, is a notable compound of xenon and fluorine. Discovered in 1962, it is recognized as one of the most stable xenon compounds and serves as a powerful fluorinating agent. In this compound, xenon exhibits an oxidation state of +2. The molecular structure of xenon difluoride is linear (F–Xe–F), with the xenon atom bonded to two fluorine atoms through covalent bonds. Its physical properties include a density of 4.32 g/cm³, a melting point of 128.6 °C, and a boiling point of 155 °C .

XeF2's fluorinating ability stems from its weak Xe-F bond. When XeF2 reacts with a substrate, the xenon atom readily accepts an electron pair from the substrate, forming a new bond with the substrate and leaving behind a fluoride ion (F⁻) as a good leaving group. This process effectively introduces fluorine atoms into the substrate molecule.

XeF2 is a hazardous material due to its reactivity with water vapor and various other compounds. It can cause severe skin and eye burns upon contact and inhalation can lead to pulmonary edema.

  • Toxicity: Data on the specific toxicity of XeF2 is limited,
Due to its strong oxidizing and fluorinating properties. Some significant reactions include:

  • Oxidative Fluorination: Xenon difluoride can oxidize iodine in the presence of fluoride ion acceptors to produce iodine monofluoride (IF) and undergoes substitution reactions with strong acids like sulfuric acid and perchloric acid .
  • Reactivity with Nitric Oxide: It reacts with nitric oxide to yield nitrosyl fluoride .
  • Hydrolysis: Xenon difluoride undergoes slow hydrolysis in water, producing hydrofluoric acid .
  • Fluorination of Organic Compounds: It can fluorinate alkenes to produce fluoroalkanes, such as 1,1-difluoroethane .

Xenon difluoride can be synthesized through several methods:

  • Direct Reaction: A common laboratory method involves heating xenon gas and fluorine gas in a molar ratio of 1:3 at 400 °C within a nickel vessel. The products are then quenched at -50 °C and isolated via vacuum sublimation .
  • Reaction with Dioxygen Difluoride: Another method involves reacting xenon with dioxygen difluoride at -118 °C, yielding xenon difluoride along with oxygen gas .

Xenon difluoride has several important applications:

  • Fluorinating Agent: It is widely utilized in organic synthesis for the selective fluorination of organic compounds.
  • Detection of Iodine: Xenon difluoride serves as a reagent for detecting trace amounts of iodine through its oxidation properties.
  • Antiseptic Properties: It has applications in sterilization processes due to its ability to kill bacteria.
  • Spacecraft Propulsion: Xenon difluoride is considered as a propellant for ion engines used in spacecraft .

Research has shown that xenon difluoride interacts differently depending on the solvent used. For example:

  • In acetonitrile, it primarily reacts through single electron transfer mechanisms, leading to the formation of radical ion pairs and subsequent fluorodesilylation reactions .
  • In the presence of certain catalysts like Pyrex glass, xenon difluoride can facilitate faster electrophilic reactions .

These studies highlight its versatility as a reagent in various chemical environments.

Xenon difluoride shares similarities with other noble gas compounds but stands out due to its unique reactivity patterns and stability. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Xenon tetrafluorideXeF₄More reactive than xenon difluoride; forms tetrahedral geometry.
Krypton difluorideKrF₂Less stable than xenon difluoride; exhibits similar reactivity but lower oxidation state (Kr +2).
Radon difluorideRnF₂Highly radioactive; limited stability and less studied compared to xenon compounds.

Xenon difluoride is unique among these compounds due to its balance between stability and reactivity, making it an essential compound in both theoretical studies and practical applications in chemistry. Its ability to act as both an oxidizing agent and a fluorinating agent sets it apart from its counterparts.

The Era of "Inert" Gases

The story of xenon difluoride begins with the discovery of xenon itself. In July 1898, William Ramsay and Morris Travers at University College London discovered xenon while conducting experiments on liquid air distillation. For decades following its discovery, xenon and other noble gases were considered chemically inert, unable to form compounds due to their stable electron configurations. This notion became so fundamental that these elements were commonly referred to as "inert gases".

Theoretical Predictions and Early Attempts

As early as 1949-1950, researchers at the University of Münster had engaged in theoretical discussions about the possibility of noble gas compounds, particularly xenon fluorides. By 1951, this research group had concluded that both XeF₂ and XeF₄ should be thermodynamically stable against decomposition into their elements. However, technical difficulties prevented successful synthesis, including insufficient xenon purity and the misconception that such compounds could only be formed under high pressure.

Bartlett's Breakthrough

The paradigm shift began with Neil Bartlett at the University of British Columbia. On March 23, 1962, Bartlett, working alone in his laboratory, made a revolutionary discovery. While studying platinum hexafluoride (PtF₆), Bartlett had previously shown that this powerful oxidizing agent could remove an electron from molecular oxygen (O₂) to form a salt-like compound O₂⁺PtF₆⁻.

Examining a table of ionization potentials, Bartlett noticed that xenon's ionization potential was approximately the same as that of molecular oxygen. This sparked his theory that if O₂ could be oxidized by PtF₆, then perhaps xenon could as well. Acting on this insight, Bartlett combined xenon gas with platinum hexafluoride and observed the formation of a bright yellow solid. Initially thought to have the formula XePtF₆, the compound was later determined to be XeFPtF₅, but the fundamental discovery remained intact – the first noble gas compound had been created.

Xenon Difluoride Synthesis in 1962

Following Bartlett's groundbreaking work, a flurry of research activity ensued. In 1962, several laboratories independently reported the synthesis of xenon difluoride:

  • J.L. Weeks, C.L. Chernick, and M.S. Matheson synthesized XeF₂ via a low-pressure photochemical reaction of xenon and fluorine.

  • Simultaneously, German chemist Rudolf Hoppe and colleagues produced XeF₂ using electrical discharge.

This marked the first stable binary compound of a noble gas and demonstrated unequivocally that the "inert gases" were not entirely inert. Chemical textbooks worldwide required revision, and a new chapter in chemistry had begun.

Breaking the Noble Gas Paradigm

Prior to 1962, noble gases were considered chemically inert due to their complete valence electron shells. This dogma was overturned when Neil Bartlett demonstrated xenon’s reactivity by synthesizing xenon hexafluoroplatinate (Xe⁺[PtF₆]⁻) in March 1962 [4]. Though not XeF₂ itself, this breakthrough ignited global interest in xenon chemistry. By October 1962, three independent research groups published successful syntheses of xenon difluoride, marking the birth of practical noble gas compound chemistry [1] [3] [5].

Key Research Teams and Methods

The University of Münster group led by Rudolf Hoppe achieved the first synthesis in early 1962 using electric discharges through xenon-fluorine mixtures in quartz vessels [1] [5]. Concurrently, Chernick, Weeks, and Matheson at Argonne National Laboratory developed a photochemical method employing UV irradiation of xenon-fluorine mixtures in nickel reactors [1] [5]. Williamson later demonstrated that sunlight alone could drive the reaction at atmospheric pressure [1].

Table 1: 1962 Synthesis Breakthroughs

Research GroupMethodReaction VesselActivation EnergyYield Efficiency
Hoppe (Münster)Electric dischargeQuartz20-30 kVModerate
Chernick et al. (ANL)UV photolysisNickel254 nm UVHigh
WilliamsonSolar irradiationPyrex glassSunlightVariable

Synthesis Methods

Thermal Synthesis

The direct combination of xenon and fluorine gases remains the most straightforward approach:
$$ \text{Xe} + \text{F}2 \xrightarrow{\Delta} \text{XeF}2 $$
Optimal conditions involve temperatures of 400°C and fluorine excess [1] [3]. Nickel reactors prevent fluorine corrosion, while quartz vessels enable visual monitoring [5].

Photochemical Activation

UV light (254 nm) cleaves fluorine molecules into radicals that attack xenon atoms:
$$ \text{F}2 \xrightarrow{h\nu} 2\text{F}^\bullet $$
$$ \text{Xe} + 2\text{F}^\bullet \rightarrow \text{XeF}
2 $$
This method achieves 60-70% yields in flow systems with convective circulation [3] [5].

Impurity Effects

Šmalc and Lutar discovered that trace hydrogen fluoride (HF) accelerates reaction rates fourfold by stabilizing intermediate species [1]. Modern protocols deliberately introduce 0.1-0.5% HF to optimize kinetics.

Structural Characteristics

Molecular Geometry

XeF₂ adopts a linear configuration (D∞h symmetry) with:

  • Bond length: 197.73 ± 0.15 pm (gas phase)
  • Bond angle: 180° [1] [3]
    The structure confirms VSEPR predictions, with three lone pairs occupying equatorial positions [1].

Solid-State Packing

In crystalline form, XeF₂ molecules align to minimize lone pair interactions, creating a body-centered cubic lattice with:

  • Xe-F bond length: 200 pm
  • Nearest Xe-Xe distance: 431 pm [1]

Table 2: Phase-Dependent Properties

PropertyGas PhaseSolid PhaseHigh-Pressure (50 GPa)
Bond Length (pm)197.73200210 (XeF₄ units)
Electrical ConductivityInsulatorInsulatorSemiconductor
Coordination GeometryLinearLinearSquare Planar

Chemical Properties

Fluorination Capacity

As a mild fluorinating agent, XeF₂ selectively substitutes hydrogen and metalloid atoms:
$$ \text{Si} + 2\text{XeF}2 \rightarrow \text{SiF}4 + 2\text{Xe} $$
Its redox potential (E° = +2.64 V) enables oxidation of lower halides to higher oxidation states [3].

Hydrolytic Behavior

Gradual hydrolysis produces xenon gas and hydrofluoric acid:
$$ 2\text{XeF}2 + 2\text{H}2\text{O} \rightarrow 2\text{Xe} + 4\text{HF} + \text{O}_2 $$
Reaction rates increase exponentially with humidity [1].

Industrial and Scientific Applications

Microelectronics Fabrication

XeF₂ vapor-phase etching achieves anisotropic silicon patterning with:

  • Etch rate: 1-10 μm/min
  • Selectivity > 100:1 (Si:SiO₂) [2]

Pharmaceutical Synthesis

The compound fluorinates pyrimidine derivatives in 5-fluorouracil production:
$$ \text{Uracil} + \text{XeF}_2 \xrightarrow{\text{HF}} \text{5-Fluorouracil} + \text{Xe} $$
This method achieves 85-90% yields under mild conditions [2].

UNII

6POJ14981P

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (20%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (80%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301 (98.26%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (98.26%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Oxidizer;Corrosive;Acute Toxic

Other CAS

13709-36-9

Wikipedia

Xenon difluoride

General Manufacturing Information

Xenon fluoride (XeF2): ACTIVE

Dates

Modify: 2023-08-15

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